REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=[O:2].C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].[F:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][C:33]=1[F:34])C(C1C=CC=CC=1)=O>FC(F)(F)C(O)=O>[F:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][C:33]=1[F:34])[C:1]([OH:4])=[O:2] |f:0.1.2.3.4.5.6.7.8|
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Name
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|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
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Name
|
|
Quantity
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2.2 g
|
Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)C2=CC=CC=C2)C=CC1F
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
ice
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Quantity
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50 g
|
Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to rise to 20° C
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Type
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ADDITION
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Details
|
were then added
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Type
|
EXTRACTION
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Details
|
The mixture was subsequently extracted twice with dichloromethane
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Type
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WASH
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Details
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the organic phases were washed (NaHCO3) until the washings
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Type
|
CUSTOM
|
Details
|
The solvent was then removed
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Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(C(=O)O)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.6 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |